molecular formula C10H13BrO B6230563 {[(1-bromopropan-2-yl)oxy]methyl}benzene CAS No. 135364-12-4

{[(1-bromopropan-2-yl)oxy]methyl}benzene

Cat. No.: B6230563
CAS No.: 135364-12-4
M. Wt: 229.11 g/mol
InChI Key: SOWXYALCNFHLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(1-bromopropan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of brominated ethers. It is characterized by the presence of a benzene ring attached to a bromopropyl group through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-bromopropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the bromopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: {[(1-bromopropan-2-yl)oxy]methyl}benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Hydroxypropyl benzene, cyanopropyl benzene, aminopropyl benzene.

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Propyl benzene.

Scientific Research Applications

{[(1-bromopropan-2-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of {[(1-bromopropan-2-yl)oxy]methyl}benzene involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbon-oxygen or carbon-nitrogen bonds in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromopropyl)benzene
  • (2-Bromoethyl)benzene
  • Benzyl bromide

Uniqueness

{[(1-bromopropan-2-yl)oxy]methyl}benzene is unique due to the presence of both a bromine atom and an ether linkage in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack either the bromine atom or the ether linkage.

Properties

IUPAC Name

1-bromopropan-2-yloxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWXYALCNFHLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.